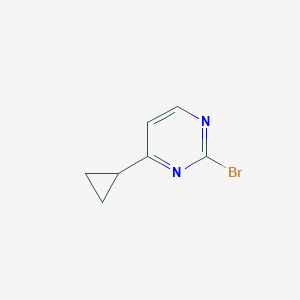

2-Bromo-4-cyclopropylpyrimidine

Descripción

2-Bromo-4-cyclopropylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 2 and a cyclopropyl group at position 4 of the pyrimidine ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them electron-deficient and highly reactive in cross-coupling reactions. This compound serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group for boronic acid substitution. For instance, 4-bromo-2-cyclopropylpyrimidine (a positional isomer, depending on numbering conventions) was used to synthesize 2-cyclopropylpyrimidine-4-boronic acid in 90% yield via a palladium-catalyzed borylation reaction . Liquid chromatography-mass spectrometry (LC-MS) analysis of the product revealed the presence of both the boronic acid (m/z 165 [M+1]) and its trimeric anhydride (m/z 439 [M+1]) .

Propiedades

Fórmula molecular |

C7H7BrN2 |

|---|---|

Peso molecular |

199.05 g/mol |

Nombre IUPAC |

2-bromo-4-cyclopropylpyrimidine |

InChI |

InChI=1S/C7H7BrN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |

Clave InChI |

FBGLULFMMRWXEI-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=NC(=NC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS 32779-36-5)

- Structural Similarity : 0.85 (compared to 2-bromo-4-cyclopropylpyrimidine) .

- Key Differences : Bromine at position 5 and chlorine at position 2. Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions.

- Applications : Likely used in stepwise functionalization due to orthogonal reactivity of bromine and chlorine.

5-Bromo-2-cyclopropyl-4-methylpyrimidine (CAS 1485101-85-6)

- Molecular Formula : C₈H₉BrN₂.

- Molecular Weight : 213.07 g/mol .

- Key Differences: Methyl group at position 4 instead of cyclopropyl.

Pyrimidines with Mixed Halogens and Alkyl/Amino Substituents

5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)

4-Amino-5-bromo-2-chloropyrimidine (CAS 77476-95-0)

- Structural Similarity : 0.58 .

- Key Differences: Amino group at position 4. Amino is strongly electron-donating, activating the ring for electrophilic substitution but deactivating adjacent positions for NAS.

Pyridine Derivatives with Comparable Substitution Patterns

2-Chloro-4-bromopyridine

- Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Pyridine’s lower electron deficiency makes it less reactive in cross-couplings compared to pyrimidines.

- Applications : Used to synthesize sulfonyl chlorides and trifluoromethyl derivatives .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.